molecular formula C9H13NO B2904950 3-(Methoxymethyl)-2-methylaniline CAS No. 39053-19-5

3-(Methoxymethyl)-2-methylaniline

Cat. No.: B2904950
CAS No.: 39053-19-5
M. Wt: 151.209
InChI Key: UBPOEWHLSICXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Methoxymethyl)-2-methylaniline” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Antibacterial Agents Synthesis

Research by Zhi et al. (2005) highlights the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, showcasing their potential as potent antibacterial agents against Gram-positive bacteria. The study demonstrates the compounds' effectiveness in inhibiting bacterial DNA polymerase III and their protective efficacy in mouse models against lethal infections, suggesting a potential pharmaceutical application of derivatives of 3-(Methoxymethyl)-2-methylaniline in antibacterial drug development (Zhi et al., 2005).

Reaction Kinetics with Radicals

Aschmann et al. (2011) focused on the kinetics of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound related to this compound. This study is pivotal for understanding the environmental fate of similar compounds, their degradation rates, and the by-products formed, which is crucial for assessing their environmental impact and for the design of more sustainable chemicals (Aschmann, Arey, & Atkinson, 2011).

Conducting Polymers

Cattarin et al. (1988) investigated the electrosynthesis and properties of ring-substituted polyanilines, including derivatives from this compound. The research shows the potential of these compounds in creating conducting polymers with applications in electronic devices, highlighting their electrochemical properties, conductivity, and the efficiency of polymerization on modified electrodes (Cattarin, Doubova, Mengoli, & Zotti, 1988).

Properties

IUPAC Name

3-(methoxymethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPOEWHLSICXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39053-19-5
Record name 3-(methoxymethyl)-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCc1cccc([N+](=O)[O-])c1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-methyl-3-nitrobenzyl ether (0.19 g, 1.05 mmol), and 5% Pd/C (70 mg) in EtOAc/EtOH 1:1 (14 ml) was hydrogenated at 1 atm over night. The mixture was filtered through Celite, and the filtrate was concentrated to give the title compound 125 mg (78%) as a yellow oil.
Name
methyl 2-methyl-3-nitrobenzyl ether
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.